molecular formula C13H19N3 B15059245 1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine

Cat. No.: B15059245
M. Wt: 217.31 g/mol
InChI Key: XNLKZDFEPVDHMX-UHFFFAOYSA-N
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Description

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is a heterocyclic organic compound that features a piperazine ring substituted with a methyl group and a vinylpyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine can be synthesized through several synthetic routes. One common method involves the reaction of 1-methylpiperazine with 4-methyl-5-vinylpyridine under specific conditions. The reaction typically requires a solvent such as ethanol or methanol and may be catalyzed by a base such as potassium carbonate. The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The methyl and vinyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine involves its interaction with specific molecular targets. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The vinylpyridine moiety can participate in π-π interactions with aromatic residues, while the piperazine ring can form hydrogen bonds with polar groups in the target molecules. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(5-vinylpyridin-2-yl)piperazine
  • 1-Methyl-4-(4-methylpyridin-2-yl)piperazine
  • 1-Methyl-4-(5-methylpyridin-2-yl)piperazine

Uniqueness

1-Methyl-4-(4-methyl-5-vinylpyridin-2-yl)piperazine is unique due to the presence of both a methyl and a vinyl group on the pyridine ring, which can significantly influence its chemical reactivity and biological activity

Properties

Molecular Formula

C13H19N3

Molecular Weight

217.31 g/mol

IUPAC Name

1-(5-ethenyl-4-methylpyridin-2-yl)-4-methylpiperazine

InChI

InChI=1S/C13H19N3/c1-4-12-10-14-13(9-11(12)2)16-7-5-15(3)6-8-16/h4,9-10H,1,5-8H2,2-3H3

InChI Key

XNLKZDFEPVDHMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=C)N2CCN(CC2)C

Origin of Product

United States

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